molecular formula C12H11NO B1401387 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole CAS No. 95843-19-9

5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole

Cat. No. B1401387
CAS RN: 95843-19-9
M. Wt: 185.22 g/mol
InChI Key: VAPVNCPFOFZTLJ-UHFFFAOYSA-N
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Description

5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole is a chemical compound with the molecular formula C12H11NO . It is also known by other synonyms such as 5-(1-methyl-2-phenyl-vinyl)-isoxazole and 5-(1-methyl-2-phenylethenyl)Isoxazole .


Molecular Structure Analysis

The molecular structure of 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole consists of a five-membered heterocyclic oxazole group attached to a phenylprop-1-en-2-yl group . The exact structure can be confirmed using IR, 1H-NMR, 13C-NMR and LC/MS data .


Physical And Chemical Properties Analysis

5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole has a molecular weight of 185.22 . Other physical and chemical properties such as density, boiling point, and melting point are not directly mentioned in the search results .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • General Synthesis Methodologies : A general route for the synthesis of 2,5-disubstituted-1,3-oxazoles, including the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole and reactivity with electrophiles, provides access to cross-coupling reactions. This method is crucial for the preparation of various oxazole derivatives (Williams & Fu, 2010).

  • Reactivity and Electrophilic Substitution : The study of the acylation of 5-phenyl-2-(fur-2-yl)oxazole, which examines its ability to undergo acetylation and formylation, provides insights into the electrophilic substitution reactions at specific positions on the oxazole ring (Patsenker et al., 1997).

  • Synthesis from Acrylic Acids : A method involving bis(trimethylsilyl)acetylene and acrylic acid derivatives for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles highlights another approach to creating functionalizable oxazole compounds (Pankova et al., 2015).

Biological Evaluations

  • Anticancer Activity : Oxazole derivatives have been investigated for their anticancer properties. For instance, specific oxazole compounds showed strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines, demonstrating the potential of oxazole derivatives in cancer therapy (Liu et al., 2009).

  • Anti-Inflammatory and 5-Lipoxygenase Inhibition : N-aryl-5-aryloxazol-2-amine derivatives were synthesized and evaluated as inhibitors of 5-lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammatory diseases. These studies indicate that oxazole derivatives could be useful in treating chronic inflammatory disorders (Suh et al., 2015).

  • Neuropharmacological Properties : New isoxazoline derivatives of oxazole were synthesized and evaluated for antidepressant and anti-anxiety properties. This research contributes to understanding the potential of oxazole derivatives in treating mental health disorders (Kumar, 2013).

  • Antibacterial Activity : The antibacterial properties of oxazole derivatives have also been explored. Some compounds, such as those in the oxazole phenoxy hydroxyurea class, have shown selective inhibitory activities against various bacteria, suggesting their potential use in antimicrobial therapies (Malamas et al., 1996).

  • Antitrypanosomal Activity : Certain 2,5-diphenyloxazole derivatives have demonstrated trypanocidal activity, indicating their potential as treatments for African trypanosomosis in animals (Banzragchgarav et al., 2016).

properties

IUPAC Name

5-(1-phenylprop-1-en-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10(12-7-8-13-14-12)9-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPVNCPFOFZTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287723
Record name 5-(1-Methyl-2-phenylethenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95843-19-9
Record name 5-(1-Methyl-2-phenylethenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95843-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methyl-2-phenylethenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Reactant of Route 2
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Reactant of Route 3
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Reactant of Route 4
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Reactant of Route 5
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Reactant of Route 6
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole

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